molecular formula C7H10N4O2 B13054812 4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine

4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine

Cat. No.: B13054812
M. Wt: 182.18 g/mol
InChI Key: TZWBOELZSNWKIV-UHFFFAOYSA-N
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Description

4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine is a chemical compound with the molecular formula C7H10N4O2. It is a derivative of pyrazole, a five-membered ring structure containing two adjacent nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-cyano-1H-pyrazole-5-carboxylic acid with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyano and carboxylic acid groups make it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

4-cyano-1H-pyrazole-5-carboxylic acid;N-methylmethanamine

InChI

InChI=1S/C5H3N3O2.C2H7N/c6-1-3-2-7-8-4(3)5(9)10;1-3-2/h2H,(H,7,8)(H,9,10);3H,1-2H3

InChI Key

TZWBOELZSNWKIV-UHFFFAOYSA-N

Canonical SMILES

CNC.C1=NNC(=C1C#N)C(=O)O

Origin of Product

United States

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